6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6th position and an aldehyde group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products:
Oxidation: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Bromoimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are valuable in organic synthesis .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with biological targets and pathways relevant to diseases such as tuberculosis and cancer .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, these compounds may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Bromoimidazo[1,2-a]pyridine-3-methanol
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications. Compared to its carboxylic acid and alcohol counterparts, the aldehyde group offers different reactivity and potential for further functionalization .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRSOFJVLOCIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612650 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30384-96-4 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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